2-Methyl-3-oxo-3-(oxolan-3-yl)propanal
Description
2-Methyl-3-oxo-3-(oxolan-3-yl)propanal is a branched aldehyde characterized by a propanal backbone (CH₃-CHO) modified at the C3 position with both a ketone (oxo) group and a tetrahydrofuran (oxolan-3-yl) substituent. This structure confers unique physicochemical properties, including enhanced steric hindrance and polarity due to the oxygen-rich oxolan ring.
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-methyl-3-oxo-3-(oxolan-3-yl)propanal |
InChI |
InChI=1S/C8H12O3/c1-6(4-9)8(10)7-2-3-11-5-7/h4,6-7H,2-3,5H2,1H3 |
InChI Key |
VFIXBUDHTYRKJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C(=O)C1CCOC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Propanal (CH₃CH₂CHO)
- Volatility and Atmospheric Behavior : Propanal exhibits rapid atmospheric variability due to its high volatility and reactivity. In contrast, 2-methyl-3-oxo-3-(oxolan-3-yl)propanal’s bulky oxolan substituent likely reduces volatility, prolonging its atmospheric residence time .
- Analytical Detection: Propanal is distinguishable via gas chromatography (GC-EIMS) and proton-transfer-reaction mass spectrometry (PTR-MS), with a correlation coefficient $ R^2 = 0.978 $ when compared to NO⁺ToF-CIMS . The oxolan group in the target compound may alter retention indices, requiring specialized chromatographic methods.
2-Methylpropanal ((CH₃)₂CHCHO)
- Aroma Profile: 2-Methylpropanal contributes significantly to the aroma of stored smoked cheeses, with discriminant values >0.990 in PCA analysis. The oxolan ring in this compound could introduce fruity or ether-like notes, though its higher molecular weight (Table 1) may limit vapor-phase detection in food matrices .
- Reactivity : The methyl group in 2-methylpropanal enhances steric effects, slowing oxidation. The oxolan substituent in the target compound may further hinder nucleophilic attacks at the carbonyl group.
Oxygenated Derivatives of Methylpropanoate
- The oxolan ring in this compound may disrupt this adsorption due to steric or electronic effects, reducing catalytic activity .
Data Tables
Table 1: Comparative Properties of this compound and Analogs
*Estimated values based on structural analogs.
Research Findings and Implications
- Atmospheric Chemistry : The oxolan ring may reduce photodegradation rates compared to propanal, increasing environmental persistence. However, this requires validation via chamber studies .
- Food Science : While 2-methylpropanal is a key aroma compound in cheeses, the target compound’s polar ether group could enhance solubility in lipid-rich matrices, altering flavor release kinetics .
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